molecular formula C11H10N2OS B3009150 N-(4-methylthiazol-2-yl)benzamide CAS No. 37529-67-2

N-(4-methylthiazol-2-yl)benzamide

Cat. No. B3009150
CAS RN: 37529-67-2
M. Wt: 218.27
InChI Key: NEPIZAVYXKHUCD-UHFFFAOYSA-N
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Description

“N-(4-methylthiazol-2-yl)benzamide” is a chemical compound with the linear formula C11H10N2OS . It has a molecular weight of 218.279 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(4-methylthiazol-2-yl)benzamide” is characterized by a benzamide group attached to a 4-methylthiazol-2-yl group . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which include “N-(4-methylthiazol-2-yl)benzamide”, is an increasingly active and attractive topic of medicinal chemistry . These compounds have significant therapeutic values and can serve as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-7-15-11(12-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPIZAVYXKHUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methylthiazol-2-yl)benzamide

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